2-(Thiophen-3-yl)benzaldehyde
Overview
Description
2-(Thiophen-3-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a thiophene ring.
Mechanism of Action
Target of Action
It is known that benzylic compounds, such as 2-(3-thienyl)benzaldehyde, often interact with proteins and enzymes in the body . The specific targets would depend on the structure of the compound and the biological system in which it is present.
Mode of Action
The mode of action of 2-(3-Thienyl)benzaldehyde is likely to involve interactions with its targets via the benzylic position. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
Biochemical Pathways
It is known that benzaldehyde, a related compound, is synthesized via the β-oxidative pathway in peroxisomes . It is possible that 2-(3-Thienyl)benzaldehyde may also be involved in similar pathways.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its skin permeation is low, with a log Kp of -5.54 cm/s .
Result of Action
Based on its structural similarity to benzaldehyde, it may have similar effects, such as acting as an antimicrobial, antifungal, or antiviral agent .
Action Environment
The action, efficacy, and stability of 2-(3-Thienyl)benzaldehyde can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .
Biochemical Analysis
Biochemical Properties
2-(3-Thienyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions suggest that 2-(3-Thienyl)benzaldehyde may act as a redox-active compound, influencing cellular redox homeostasis and antioxidation systems.
Cellular Effects
The effects of 2-(3-Thienyl)benzaldehyde on various cell types and cellular processes are profound. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in yeast cells, 2-(3-Thienyl)benzaldehyde has been found to interfere with the oxidative stress-response pathway, impacting genes such as SOD1, SOD2, and GLR1 .
Molecular Mechanism
At the molecular level, 2-(3-Thienyl)benzaldehyde exerts its effects through several mechanisms. It can bind to and inhibit the activity of key enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components. Additionally, 2-(3-Thienyl)benzaldehyde may influence gene expression by modulating transcription factors involved in the oxidative stress response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Thienyl)benzaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-Thienyl)benzaldehyde remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to 2-(3-Thienyl)benzaldehyde has been associated with sustained oxidative stress and potential cellular damage.
Dosage Effects in Animal Models
The effects of 2-(3-Thienyl)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial antioxidative properties, while higher doses can lead to toxic effects due to excessive ROS accumulation . Threshold effects have been observed, where a specific dosage range maximizes the compound’s efficacy without causing adverse effects. At high doses, 2-(3-Thienyl)benzaldehyde can induce significant oxidative damage and toxicity.
Metabolic Pathways
2-(3-Thienyl)benzaldehyde is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidation. It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing the levels of metabolites involved in redox reactions . These interactions can alter metabolic flux and affect the overall cellular redox balance.
Transport and Distribution
Within cells and tissues, 2-(3-Thienyl)benzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to cellular compartments where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of 2-(3-Thienyl)benzaldehyde is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to mitochondria, where it can directly influence mitochondrial function and ROS production.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of 2-(Thiophen-3-yl)benzaldehyde may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(3-Thienyl)benzoic acid.
Reduction: 2-(3-Thienyl)benzyl alcohol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-(Thiophen-3-yl)benzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Similar structure but with the aldehyde group directly attached to the thiophene ring.
Benzothiophene: Contains a fused benzene and thiophene ring system.
2-Thiophenecarboxaldehyde: Similar structure but with the aldehyde group attached to the 2-position of the thiophene ring.
Uniqueness
Its structure allows for versatile modifications and functionalizations, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-thiophen-3-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLJIEBWQYGNIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401894 | |
Record name | 2-(3-thienyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99902-03-1 | |
Record name | 2-(3-thienyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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